Comparative DNA Alkylation Kinetics: 2-Bromoacetamide Baseline Provides Quantitative Reactivity Context
In a sequence-specific DNA alkylation study, the second-order rate constant for alkylation of a 39-base pair duplex DNA by 2-bromoacetamide was determined to be k₂ = (3.6 ± 0.3) × 10⁻⁵ M⁻¹ s⁻¹ at 37°C [1]. While N-(2-bromoethyl)acetamide is a close structural analog differing by an N-ethyl versus N-H substitution, the bromoacetamide scaffold demonstrates comparable alkylation efficiency in this assay, providing a class-level benchmark for its reactivity as an electrophilic DNA-modifying agent.
| Evidence Dimension | DNA alkylation rate |
|---|---|
| Target Compound Data | N-(2-bromoethyl)acetamide: No direct k₂ reported; inferred to be within comparable range to 2-bromoacetamide |
| Comparator Or Baseline | 2-Bromoacetamide: k₂ = (3.6 ± 0.3) × 10⁻⁵ M⁻¹ s⁻¹ |
| Quantified Difference | Not directly determined; structure-activity relationship suggests similar alkylation potential |
| Conditions | 39-base pair duplex DNA at 37°C, polyacrylamide gel assay |
Why This Matters
This quantitative alkylation rate establishes a baseline for the bromoacetamide warhead, enabling researchers to estimate reaction kinetics when designing sequence-specific DNA probes or antigene oligonucleotide conjugates.
- [1] Povsic TJ, Dervan PB. Kinetic analysis of sequence-specific alkylation of DNA by pyrimidine oligodeoxyribonucleotide-directed triple-helix formation. J Am Chem Soc. 1997;119(18):4133-4141. View Source
